molecular formula C13H13NO3S3 B5171243 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate

3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate

Cat. No. B5171243
M. Wt: 327.4 g/mol
InChI Key: NMNSYBPESKYEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate, also known as MTS, is a chemical compound that has gained popularity in scientific research due to its unique properties. MTS is a fluorescent compound that can be used to label proteins and peptides in biological systems. This labeling technique allows for the visualization and tracking of specific proteins and peptides in live cells and tissues. In

Mechanism of Action

3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate works by reacting with free thiol groups on cysteine residues in proteins and peptides. The reaction between 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate and thiol groups results in the formation of a covalent bond, which labels the protein or peptide with the fluorescent 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate molecule. The labeled protein or peptide can then be visualized and tracked using fluorescence microscopy.
Biochemical and Physiological Effects:
3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling has minimal effects on protein function and cell viability. Studies have shown that 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling does not affect protein stability, enzymatic activity, or protein-protein interactions. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling also does not affect cell growth or proliferation.

Advantages and Limitations for Lab Experiments

3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling has several advantages over other labeling techniques. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling is highly specific and can label proteins and peptides with high efficiency. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling is also compatible with a wide range of biological systems, including live cells and tissues. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling is also reversible, allowing for the removal of the 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate label if necessary. However, 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling does have some limitations. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling requires the presence of free thiol groups on cysteine residues, which may not be present in all proteins and peptides. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling also requires the use of fluorescence microscopy, which may not be available in all laboratories.

Future Directions

For 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate research include the development of new 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate derivatives with improved properties, the use of 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate in drug discovery research, and the application of 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling in clinical settings. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate labeling may also be used in combination with other labeling techniques to study complex biological processes.

Synthesis Methods

3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate can be synthesized by reacting 2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl chloride with 1-propanesulfonic acid. The reaction takes place in anhydrous dimethylformamide (DMF) and requires the use of a base such as triethylamine. The resulting product is a white powder that is highly soluble in water.

Scientific Research Applications

3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate has been widely used in scientific research to label proteins and peptides in biological systems. This labeling technique allows researchers to visualize and track specific proteins and peptides in live cells and tissues. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate has been used to study a variety of biological processes, including protein trafficking, protein-protein interactions, and enzyme activity. 3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate has also been used in drug discovery research to screen for compounds that can modulate protein function.

properties

IUPAC Name

3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S3/c1-9-14(6-2-8-20(15,16)17)12-11(19-9)4-3-10-5-7-18-13(10)12/h3-5,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNSYBPESKYEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC3=C2SC=C3)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate

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